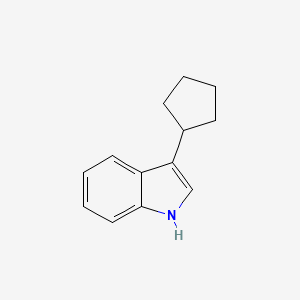
3-cyclopentyl-1H-indole
Übersicht
Beschreibung
3-cyclopentyl-1H-indole is a chemical compound with the molecular formula C13H15N and a molecular weight of 185.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-cyclopentyl-1H-indole is 1S/C13H15N/c1-2-6-10(5-1)12-9-14-13-8-4-3-7-11(12)13/h3-4,7-10,14H,1-2,5-6H2 . This indicates that the molecule consists of a cyclopentyl group attached to the 3-position of an indole ring.Chemical Reactions Analysis
While specific chemical reactions involving 3-cyclopentyl-1H-indole are not detailed in the literature, indole derivatives are known to participate in a variety of reactions. For instance, they can undergo electrophilic substitution, owing to the excessive delocalization of π-electrons .Physical And Chemical Properties Analysis
3-cyclopentyl-1H-indole is a powder at room temperature . The compound is stable under normal shipping and storage conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- Indoles, including 3-cyclopentyl-1H-indole, are significant in the synthesis and functionalization of a wide range of biologically active compounds. Classical methods like the Fisher indole synthesis and the Gassman synthesis, alongside modern palladium-catalyzed reactions, play a crucial role in the production of fine chemicals and pharmaceutical intermediates, modifying organic synthesis practices significantly (Cacchi & Fabrizi, 2005).
Pharmaceutical Chemistry
- Indole derivatives, such as 3-cyclopentyl-1H-indole, are known for their pharmacological and biological properties. For example, bis(indol-3-yl)methanes, derived from indole reactions, possess abundant pharmacological activities, highlighting the importance of indoles in pharmaceutical chemistry (Khalafi‐Nezhad et al., 2008).
Anticancer Research
- Indole compounds, including derivatives of 3-cyclopentyl-1H-indole, have been explored for their anticancer properties. For instance, novel indole derivatives have shown cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Gobinath et al., 2021).
Chemical Synthesis
- Various synthetic applications of indoles, including 3-cyclopentyl-1H-indole, have been investigated. These include the preparation of indol-3-yl derivatives, demonstrating the versatility of indoles as starting materials in chemical synthesis (Slaett et al., 2005).
Catalytic Synthesis
- Indole derivatives, such as 3-cyclopentyl-1H-indole, can be efficiently synthesized using cyclodextrins as catalysts in alkaline solutions, showcasing the role of indoles in catalytic synthesis processes (Komiyama et al., 1995).
Biological and Pharmacological Properties
- The indole nucleus, present in 3-cyclopentyl-1H-indole, is a key element in molecules with significant biological activities, including anti-tumor and anti-inflammatory properties. These molecules interact with DNA and proteins, demonstrating the biological significance of indole structures (Geetha et al., 2019).
Nutritional Science
- Indole-3-carbinol, a derivative of indole, is found in cruciferous vegetables and has been studied for its effects on cell-cycle gene transcription in cancer cells, illustrating the nutritional and therapeutic relevance of indoles (Firestone & Bjeldanes, 2003).
Antioxidant and Antimicrobial Activity
- Certain indole derivatives exhibit antioxidant and antimicrobial properties, as seen in studies on compounds like 3-bromo-1-ethyl-1H-indole. This highlights the potential of indoles in the design of new anticancer agents and their role in antimicrobial and antioxidant research (Yılmaz et al., 2020).
Structural Diversity in Drug Design
- Cyclohepta[b]indoles, closely related to 3-cyclopentyl-1H-indole, exhibit a broad spectrum of biological activities, making them a key structure motif in natural products and drug design. Their versatility in therapeutic applications reflects the importance of indoles in pharmaceutical research (Stempel & Gaich, 2016).
Heterocyclic Compound Synthesis
- Isatins (1H-indole-2,3-dione) are used for the synthesis of a variety of heterocyclic compounds, including indoles and quinolines, underlining the significance of indoles in the synthesis of diverse heterocyclic structures (Garden & Pinto, 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclopentyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-6-10(5-1)12-9-14-13-8-4-3-7-11(12)13/h3-4,7-10,14H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODQEEVNEGRRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-1H-indole | |
CAS RN |
1092574-87-2 | |
| Record name | 3-cyclopentyl-1Ð?-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



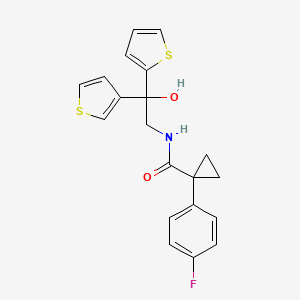
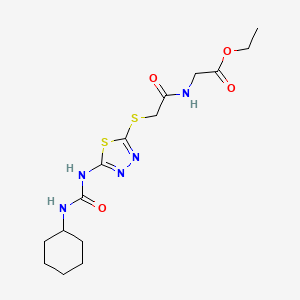
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2713571.png)
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)
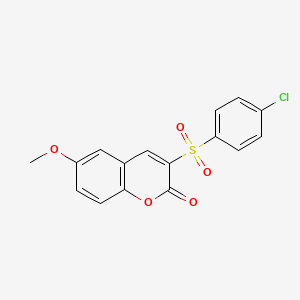
![N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide](/img/structure/B2713577.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2713581.png)
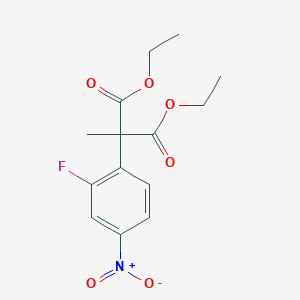
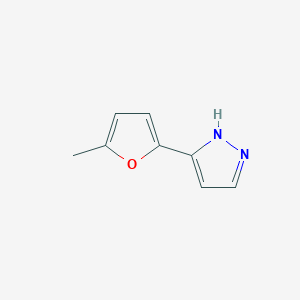
![3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2713587.png)
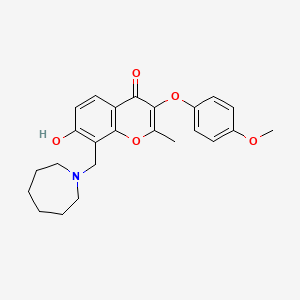
![2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene](/img/structure/B2713589.png)